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Technical Whitepaper: Synthesis, Characterization, and Pharmaceutical Applications of 3-
Fluoro-4-(2-hydroxyethoxy)benzonitrile (CAS: 917226-74-5)

Executive Summary
In contemporary medicinal chemistry, the strategic decoration of aromatic scaffolds is

paramount for optimizing both pharmacodynamics and pharmacokinetics. 3-Fluoro-4-(2-
hydroxyethoxy)benzonitrile (CAS: 917226-74-5) has emerged as a highly versatile

bifunctional building block. By combining a metabolically stabilizing fluorine atom, a solubilizing

and target-engaging hydroxyethoxy linker, and a versatile nitrile handle, this intermediate

serves as a critical precursor for advanced biaryl derivatives, most notably in targeted oncology

therapies such as YAP/TAZ-TEAD protein-protein interaction inhibitors.

This guide provides an in-depth analysis of its physicochemical properties, mechanistic

synthetic routes, and downstream applications, designed for drug development professionals

requiring rigorous, reproducible methodologies.
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Physicochemical Profiling & Structural Rationale
The molecular architecture of 3-fluoro-4-(2-hydroxyethoxy)benzonitrile is not coincidental; it

is engineered for late-stage functionalization and optimal drug-like properties.

The Fluorine Atom (C3): Positioned ortho to the ether linkage, the highly electronegative

fluorine atom lowers the pKa of the precursor phenol, locks the conformation of the ether

oxygen via dipole-dipole interactions, and critically blocks CYP450-mediated aromatic

oxidation at the 3-position.

The 2-Hydroxyethoxy Group (C4): This moiety provides both a hydrogen bond donor (-OH)

and acceptor (-O-). It significantly improves aqueous solubility compared to simple alkyl

ethers and serves as a vector for further functionalization (e.g., PROTAC linker attachment).

The Nitrile Group (C1): A strong electron-withdrawing group that activates the ring for

nucleophilic substitution during synthesis. Downstream, it acts as a premier synthetic handle

for reduction to benzylamines or hydrolysis to benzoic acids.

Table 1: Quantitative Physicochemical Data
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Property Value
Pharmacological /
Synthetic Implication

CAS Number 917226-74-5

Primary identifier for IP

tracking and GMP

procurement.

Molecular Formula C9H8FNO2
Ensures low molecular weight

footprint in final APIs.

Molecular Weight 181.16 g/mol

Leaves >300 Da budget for

downstream coupling

(Lipinski's Rule).

TPSA (Estimated) ~53.2 Å²

Optimal for membrane

permeability; balances polarity

and lipophilicity.

H-Bond Donors/Acceptors 1 / 3
Facilitates robust interactions

with target protein backbones.

Synthetic Methodologies & Mechanistic Causality
Synthesizing 3-fluoro-4-(2-hydroxyethoxy)benzonitrile requires high chemoselectivity to

avoid polymerization or di-alkylation. Two primary routes exist: Nucleophilic Aromatic

Substitution (SNAr) and Williamson Ether Synthesis.

Causality in Route Selection: While SNAr of 3,4-difluorobenzonitrile with ethylene glycol is

regioselective (the C4 position is highly activated by the para-nitrile group), ethylene glycol is a

diol. Using it with strong bases (e.g., NaH) often leads to competitive di-substitution (forming a

bridged dimer) unless the diol is used as the solvent—which severely complicates aqueous

workup. Therefore, the Williamson Ether Synthesis using [2] and 2-bromoethanol is the

superior, scalable choice. The primary alcohol on 2-bromoethanol is a poor nucleophile

compared to the generated phenoxide, naturally preventing over-alkylation.
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Fig 1: Chemoselective synthetic routes to 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile.

Self-Validating Experimental Protocol: Williamson Ether
Synthesis
This protocol is designed with built-in analytical checkpoints to ensure reaction integrity.

Reagents: 3-Fluoro-4-hydroxybenzonitrile (1.0 eq), 2-Bromoethanol (1.2 eq), Potassium

carbonate (K₂CO₃, 2.0 eq), Anhydrous N,N-Dimethylformamide (DMF, 0.5 M).

Step 1: Phenoxide Generation (Deprotonation)

Action: Dissolve 3-fluoro-4-hydroxybenzonitrile in anhydrous DMF. Add K₂CO₃ and stir at

room temperature for 30 minutes.

Causality: DMF is a polar aprotic solvent that strongly solvates the K⁺ cation, leaving the

phenoxide anion "naked" and highly nucleophilic.

Validation Check: The solution will exhibit a distinct color shift (typically to a deeper

yellow), visually confirming the formation of the phenoxide anion.

Step 2: Electrophilic Alkylation

Action: Add 2-bromoethanol dropwise. Elevate temperature to 80°C and stir for 6–8 hours.

Causality: Heating overcomes the activation energy barrier for the SN2 displacement of

the bromide. The dropwise addition maintains a low concentration of the electrophile,

further suppressing side reactions.
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Validation Check (LC-MS): Aliquot a sample. The starting material (SM) will show an [M-

H]⁻ peak at m/z 136. The reaction is complete when the SM peak disappears and the

product peak appears at [M+H]⁺ m/z 182.

Step 3: Quench and Workup

Action: Cool to room temperature, pour into ice water (5 volumes), and extract with Ethyl

Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x) to

remove residual DMF.

Validation Check: The aqueous wash must be rigorous; residual DMF will appear as a

singlet at ~2.8 ppm and ~2.9 ppm in the ¹H NMR spectrum, which can interfere with

downstream crystallizations.

Downstream Functionalization in Drug Discovery
The true value of 3-fluoro-4-(2-hydroxyethoxy)benzonitrile lies in its downstream utility. The

nitrile group is readily transformed into two distinct pharmacophoric vectors:

Reduction to Benzylamine: Using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) yields 3-fluoro-

4-(2-hydroxyethoxy)benzylamine.

Hydrolysis to Benzoic Acid: Refluxing in aqueous NaOH yields 3-fluoro-4-(2-

hydroxyethoxy)benzoic acid.

These derivatives are heavily utilized in modern oncology. For example, recent patent

literature, such as [1], highlights the use of this specific scaffold in synthesizing YAP/TAZ-TEAD

protein-protein interaction (PPI) inhibitors. In these biaryl systems, the hydroxyethoxy tail

projects into solvent-exposed domains or forms crucial hydrogen bonds with the TEAD protein,

while the rigidified biaryl core disrupts oncogenic transcription.
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Fig 2: Downstream functionalization into key pharmacophores for targeted oncology.

Analytical Characterization Standards
To ensure the integrity of the synthesized 3-fluoro-4-(2-hydroxyethoxy)benzonitrile [3], the

following analytical markers should be verified:

¹H NMR (400 MHz, CDCl₃):

Aromatic Region: The presence of the fluorine atom causes distinct J-coupling. Expect a

doublet of doublets at ~7.4 ppm (C2-H) and ~7.5 ppm (C6-H), and a pseudo-triplet at ~7.1

ppm (C5-H).

Aliphatic Region: The ether linkage presents as a triplet at ~4.2 ppm (-O-CH₂-, 2H), while

the adjacent alcohol carbon appears as a multiplet/triplet at ~4.0 ppm (-CH₂-OH, 2H). A

broad singlet at ~2.5 ppm corresponds to the -OH proton (D₂O exchangeable).

LC-MS (ESI): Calculated for C₉H₈FNO₂: 181.16. Found: m/z 182.1 [M+H]⁺.

IR (ATR): A sharp, distinct absorption band at ~2230 cm⁻¹ is mandatory, confirming the

survival of the nitrile (-C≡N) group during the basic alkylation conditions. A broad band at

~3300-3400 cm⁻¹ confirms the primary hydroxyl (-OH) group.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-hydroxybenzonitrile
https://www.benchchem.com/product/b1386431/docs?utm_src=pdf-body#3-fluoro-4-2-hydroxyethoxy-benzonitrile-cas-number
https://www.chemsrc.com/en/cas/917226-74-5_1002517.html
https://www.benchchem.com/product/b1386431/docs#3-fluoro-4-2-hydroxyethoxy-benzonitrile-cas-number
https://www.benchchem.com/product/b1386431/docs#3-fluoro-4-2-hydroxyethoxy-benzonitrile-cas-number
https://www.benchchem.com/product/b1386431/docs#3-fluoro-4-2-hydroxyethoxy-benzonitrile-cas-number
https://www.benchchem.com/product/b1386431/docs#3-fluoro-4-2-hydroxyethoxy-benzonitrile-cas-number
https://www.benchchem.com/product/b1386431?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1386431?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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